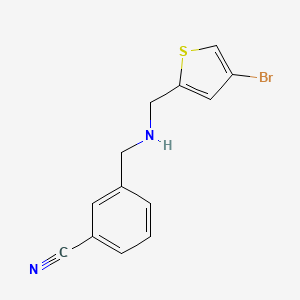
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one is a complex organic compound characterized by multiple trimethylsilyl groups and a dihydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one typically involves multiple steps, starting from simpler precursors. The key steps often include the protection of hydroxyl groups with trimethylsilyl groups and the formation of the dihydrofuran ring through cyclization reactions. Common reagents used in these steps include trimethylsilyl chloride, base catalysts like imidazole, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways.
相似化合物的比较
Similar Compounds
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)tetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuran ring.
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)oxolane-2(3H)-one: Contains an oxolane ring instead of a dihydrofuran ring.
Uniqueness
The uniqueness of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one lies in its specific arrangement of trimethylsilyl groups and the dihydrofuran ring, which confer distinct chemical properties and reactivity patterns compared to similar compounds.
属性
分子式 |
C19H44O6Si4 |
|---|---|
分子量 |
480.9 g/mol |
IUPAC 名称 |
(3R,4S,5R)-5-[(2S)-2,3-bis(trimethylsilyloxy)propyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one |
InChI |
InChI=1S/C19H44O6Si4/c1-26(2,3)21-14-15(23-27(4,5)6)13-16-17(24-28(7,8)9)18(19(20)22-16)25-29(10,11)12/h15-18H,13-14H2,1-12H3/t15-,16+,17-,18+/m0/s1 |
InChI 键 |
SPCIHMRISGHZSW-XWTMOSNGSA-N |
手性 SMILES |
C[Si](C)(C)OC[C@H](C[C@@H]1[C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)OCC(CC1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)







![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)

